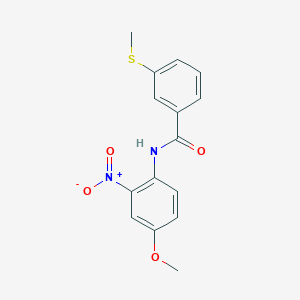

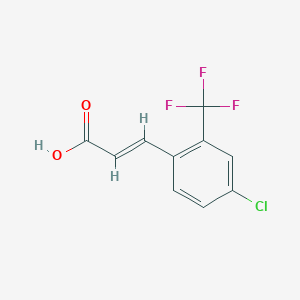

tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves multiple steps, including nucleophilic substitution reactions, oxidation, halogenation, and elimination reactions. High yields and the optimization of these processes are crucial for efficient production. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates the complexity and the necessity for optimization in the synthesis process (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as X-ray crystallography, revealing intricate details like intramolecular hydrogen bonding and the spatial arrangement of functional groups. These structural analyses are fundamental for understanding the reactivity and properties of the compound (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including Diels-Alder reactions, electrophilic and nucleophilic substitutions, and redox reactions. These reactions are pivotal for its functionalization and the synthesis of derivative compounds (Moskalenko & Boev, 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are determined by its molecular structure. The presence of tert-butyl groups and the pyridine ring influence its solubility and crystallinity, affecting its application in further chemical synthesis and characterization (Didierjean et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing a range of chemical transformations, are crucial for the compound's applicability in synthesis and medicinal chemistry. Studies demonstrate its versatility in forming complex structures and its potential as an intermediate in the synthesis of biologically active molecules (Kong et al., 2016).

Applications De Recherche Scientifique

Synthesis and Applications in Anticancer Drugs

Tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, starting from commercially available piperidin-4-ylmethanol. This involves steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions. The compound plays a significant role in targeting the PI3K/AKT/mTOR pathway in cancer, offering a potential solution to overcome drug resistance in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Role in Synthesis of Heterocyclic Compounds

This compound is also utilized in the synthesis of various heterocyclic compounds. For instance, its reactions with maleic anhydride and various electrophilic and nucleophilic reagents have been explored, leading to the formation of diverse structures. Such synthetic routes are crucial in the development of new pharmaceuticals and materials (Moskalenko & Boev, 2014).

Use in Crystallography and Molecular Structure Analysis

The tert-butyl group in this compound provides a suitable framework for X-ray crystallographic analysis. Such compounds are characterized by their crystallization behavior and intramolecular hydrogen bonding, offering insights into their molecular and crystal structures. This is crucial for understanding the properties and potential applications of these compounds in various fields (Çolak, Karayel, Buldurun, & Turan, 2021).

Contribution to Green Chemistry

In addition, methods involving the use of this compound in green chemistry have been reported, emphasizing the significance of environmentally friendly synthesis approaches. These methods are important for sustainable chemistry practices, reducing the environmental impact of chemical synthesis (张梅梅, 周玉静, 李玉玲, 刘蕴, & 王香善, 2013).

Diverse Chemical Transformations and Synthesis

The versatility of tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate in chemical transformations and synthesis is evident from its use in a variety of reactions, including coupling reactions, amination processes, and other synthetic routes. These studies contribute to expanding the scope of synthetic chemistry and the development of novel compounds (Wustrow & Wise, 1991).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNHXBMLVJALAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2494996.png)

![2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2494997.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide](/img/structure/B2494999.png)

![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)

![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)